molecular formula C8H8FNO2 B1341725 2-(3-Fluorophenylamino)acetic acid CAS No. 5319-43-7

2-(3-Fluorophenylamino)acetic acid

Cat. No. B1341725
Key on ui cas rn: 5319-43-7
M. Wt: 169.15 g/mol
InChI Key: MUADOXKIIFHTSR-UHFFFAOYSA-N
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Patent
US07326786B2

Procedure details

Similar procedure as described in example 31a) was used, starting from 3-fluorophenylglycine, sodium borohydride and iodine to give 3-fluoro-Phenylglycinol. LC-MS m/e 156 (MH+).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([NH:8][CH2:9][C:10](O)=[O:11])[CH:5]=[CH:6][CH:7]=1.[BH4-].[Na+].II>>[F:1][C:2]1[CH:3]=[C:4]([NH:8][CH2:9][CH2:10][OH:11])[CH:5]=[CH:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=C(C=CC1)NCC(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
II

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C(C=CC1)NCCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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